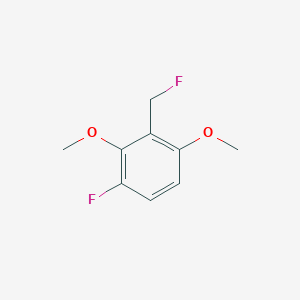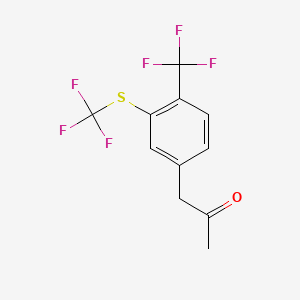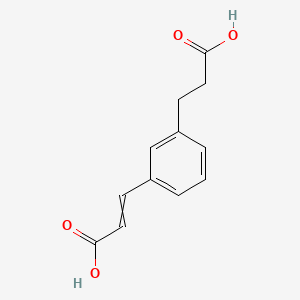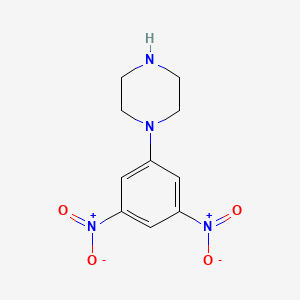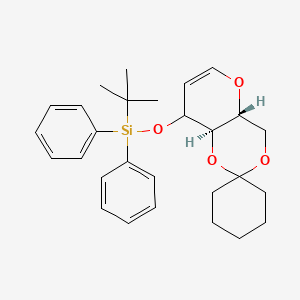
3-O-tert-Butyldiphenylsilyl-4,6-O-cyclohexylidene-D-glucal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-tert-Butyldiphenylsilyl-4,6-O-cyclohexylidene-D-glucal: is a specialized chemical compound used primarily as a building block in the synthesis of oligosaccharides. This compound is notable for its protective groups, which facilitate selective reactions in complex synthetic pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-tert-Butyldiphenylsilyl-4,6-O-cyclohexylidene-D-glucal typically involves the protection of hydroxyl groups on D-glucal. The process begins with the selective protection of the 3-OH group using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole. Subsequently, the 4,6-OH groups are protected using cyclohexanone and an acid catalyst to form the cyclohexylidene acetal .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reagents are added sequentially, and the reaction mixture is monitored using techniques such as HPLC and NMR to ensure the desired product is formed .
Analyse Des Réactions Chimiques
Types of Reactions: 3-O-tert-Butyldiphenylsilyl-4,6-O-cyclohexylidene-D-glucal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups at specific positions.
Reduction: Reduction reactions can be used to modify the protective groups or the glucal backbone.
Substitution: Nucleophilic substitution reactions are common, where the protective groups are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) are used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce azide or thiol groups .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-O-tert-Butyldiphenylsilyl-4,6-O-cyclohexylidene-D-glucal is used as a building block for the synthesis of complex oligosaccharides. Its protective groups allow for selective reactions, making it valuable in the stepwise construction of carbohydrate molecules .
Biology: In biological research, this compound is used to study carbohydrate-protein interactions. The synthesized oligosaccharides can be used as probes to investigate the binding affinities and specificities of lectins and other carbohydrate-binding proteins .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications. The ability to modify the glucal backbone and introduce various functional groups makes it a versatile scaffold for drug development .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of glycosylated drugs and other bioactive molecules. Its role as a building block in oligosaccharide synthesis is crucial for the production of complex drug molecules .
Mécanisme D'action
The mechanism of action of 3-O-tert-Butyldiphenylsilyl-4,6-O-cyclohexylidene-D-glucal involves its role as a protective group in synthetic chemistry. The tert-butyldiphenylsilyl group protects the 3-OH position, preventing unwanted reactions at this site. The cyclohexylidene group similarly protects the 4,6-OH positions. These protective groups can be selectively removed under specific conditions, allowing for controlled reactions at the desired positions on the glucal backbone .
Comparaison Avec Des Composés Similaires
6-O-tert-Butyldiphenylsilyl-D-glucal: Similar protective groups but different positions on the glucal molecule.
3,4,6-Tri-O-benzyl-D-glucal: Uses benzyl groups as protective groups instead of tert-butyldiphenylsilyl and cyclohexylidene.
Uniqueness: 3-O-tert-Butyldiphenylsilyl-4,6-O-cyclohexylidene-D-glucal is unique due to its combination of protective groups, which provide selective protection and reactivity. This makes it particularly useful in the synthesis of complex oligosaccharides, where precise control over reaction sites is essential .
Propriétés
Formule moléculaire |
C28H36O4Si |
|---|---|
Poids moléculaire |
464.7 g/mol |
Nom IUPAC |
[(4aR,8aR)-spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl]oxy-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C28H36O4Si/c1-27(2,3)33(22-13-7-4-8-14-22,23-15-9-5-10-16-23)32-24-17-20-29-25-21-30-28(31-26(24)25)18-11-6-12-19-28/h4-5,7-10,13-17,20,24-26H,6,11-12,18-19,21H2,1-3H3/t24?,25-,26+/m1/s1 |
Clé InChI |
KNJMNDGEMIBXDM-KBEVGPIXSA-N |
SMILES isomérique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3C=CO[C@H]4[C@H]3OC5(CCCCC5)OC4 |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3C=COC4C3OC5(CCCCC5)OC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


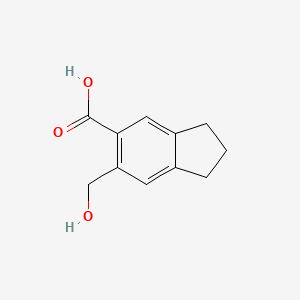
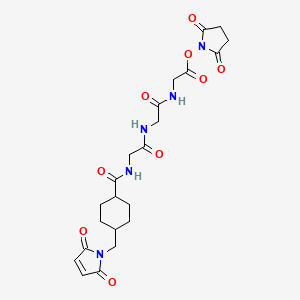
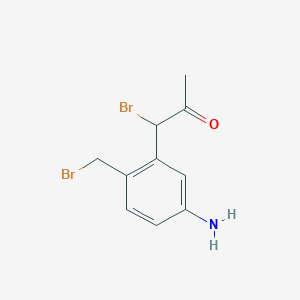
![(2S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14061713.png)
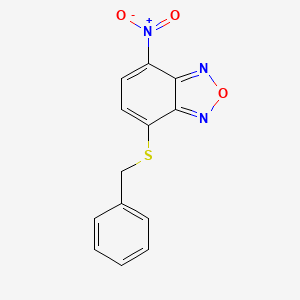
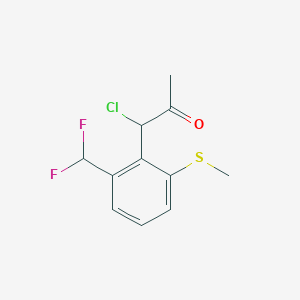
![(2S)-2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-N-(1-{1-[(2,2-dimethylpropyl)amino]-2-methylpropan-2-yl}-1H-imidazol-4-yl)pentanamide](/img/structure/B14061726.png)

